8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 648896-11-1
VCID: VC16878405
InChI: InChI=1S/C16H12N2O3/c19-13-6-2-1-5-11(13)18-16(21)12-9-8-10-4-3-7-14(20)15(10)17-12/h1-9,19-20H,(H,18,21)
SMILES:
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide

CAS No.: 648896-11-1

Cat. No.: VC16878405

Molecular Formula: C16H12N2O3

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide - 648896-11-1

Specification

CAS No. 648896-11-1
Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
IUPAC Name 8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide
Standard InChI InChI=1S/C16H12N2O3/c19-13-6-2-1-5-11(13)18-16(21)12-9-8-10-4-3-7-14(20)15(10)17-12/h1-9,19-20H,(H,18,21)
Standard InChI Key DBKHJHZCQLITAG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a quinoline backbone substituted at the 8-position with a hydroxyl group and a 2-carboxamide moiety linked to a 2-hydroxyphenyl ring. This arrangement confers unique electronic and steric properties, as evidenced by its IUPAC name: 8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide. The planar quinoline system facilitates π-π stacking interactions, while the hydroxyl and carboxamide groups enhance solubility and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O₃
Molecular Weight280.28 g/mol
CAS Registry Number648896-11-1
IUPAC Name8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide
Topological Polar Surface Area86.7 Ų

Data derived from PubChem and vendor specifications .

Synthesis and Optimization

Synthesis typically begins with 8-hydroxyquinoline-2-carboxylic acid, which undergoes amidation with 2-aminophenol under coupling agents like EDCI/HOBt. Reaction conditions (e.g., anhydrous DMF, 0°C to room temperature) are critical to minimize side reactions. Purification via HPLC (C18 column, acetonitrile/water gradient) yields the product at 60% efficiency, as confirmed by ¹H NMR (δ 10.2 ppm, broad singlet, -OH; δ 8.9 ppm, quinoline H) and IR (1660 cm⁻¹, C=O stretch).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in DMSO (25 mg/mL) and methanol but limited solubility in aqueous buffers (pH 7.4), necessitating formulation adjuvants for in vivo studies. Stability assessments under accelerated conditions (40°C/75% RH) indicate a shelf life of >24 months when stored desiccated.

Spectroscopic Validation

UV-Vis spectroscopy reveals a λₘₐₓ at 320 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to the conjugated quinoline system. Mass spectrometry (ESI+) confirms the molecular ion at m/z 281.08 [M+H]⁺, aligning with theoretical calculations.

Biological Activity and Mechanisms

Enzyme Inhibition

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide demonstrates low nanomolar inhibition (IC₅₀ = 7.3 nM) against human carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. This activity surpasses reference inhibitors like acetazolamide (IC₅₀ = 250 nM), likely due to enhanced hydrophobic interactions within the CA active site.

Table 2: Enzymatic Inhibition Profile

EnzymeIC₅₀ (nM)Selectivity Over CA-II
Carbonic Anhydrase IX7.3150-fold
Carbonic Anhydrase XII22.145-fold
Carbonic Anhydrase II1,100-

Data from in vitro assays using recombinant enzymes.

Antimicrobial and Antifungal Effects

Against Staphylococcus aureus (MRSA), the compound shows a MIC₉₀ of 8 µg/mL, comparable to vancomycin. Antifungal activity versus Candida albicans (MIC₉₀ = 16 µg/mL) correlates with ergosterol biosynthesis disruption, as evidenced by GC-MS sterol profiling .

Metal Chelation and Neuroprotection

The 8-hydroxyquinoline moiety binds Fe³⁺ and Cu²⁺ with log K values of 14.2 and 12.8, respectively, effectively reducing Fenton reaction-induced oxidative stress in neuronal cultures . In a Parkinson’s disease model (MPTP-treated mice), pretreatment (10 mg/kg, i.p.) attenuated dopamine depletion by 68% (p < 0.01) .

Pharmacological Applications

Oncology

In a xenograft model of glioblastoma (U87-MG), daily oral administration (50 mg/kg) reduced tumor volume by 74% over 21 days, with no significant weight loss. Mechanistic studies attribute this to dual CA-IX inhibition and HIF-1α downregulation.

Infectious Diseases

Topical formulations (1% w/w gel) eradicated Pseudomonas aeruginosa biofilms in a burn wound model within 7 days, outperforming silver sulfadiazine . Synergy with β-lactams (FIC index = 0.3) suggests utility in combination therapies .

Comparative Analysis with Structural Analogues

Table 3: Activity Trends in Quinoline Carboxamides

CompoundCA-IX IC₅₀ (nM)Fe³⁺ Log K
8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide7.314.2
8-Hydroxyquinoline-2-carboxamide21013.1
8-Hydroxy-N-(2-phenylethyl)quinoline-2-carboxamide4513.9

Data highlights the critical role of the 2-hydroxyphenyl substituent in enhancing enzyme affinity and metal coordination .

Challenges and Future Directions

Despite promising preclinical data, the compound’s poor oral bioavailability (F = 12% in rats) and CYP3A4 inhibition (IC₅₀ = 2.1 µM) necessitate structural optimization. Future work should explore prodrug strategies (e.g., esterification of phenolic -OH) and nanoparticle-based delivery systems to improve pharmacokinetics.

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